molecular formula C25H25N3O2S3 B11139860 (5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11139860
M. Wt: 495.7 g/mol
InChI Key: ILHIVWQJXWVTRH-JWGURIENSA-N
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Description

“(5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolidin-4-ones, which are heterocyclic compounds containing a five-membered ring with a sulfur atom. The “5Z” in the name indicates the geometry of the double bond.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Condensation Reaction:

Industrial Production:: Industrial-scale production methods may vary, but the key steps remain consistent. Optimization for yield, purity, and scalability is essential.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidin-4-one ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: Substituents on the phenyl rings can be modified.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products::
  • Oxidation: Thiazolidine-4-one with an additional oxygen atom.
  • Reduction: Reduced thiazolidine-4-one.
  • Substitution: Modified derivatives with different substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antitumor, anti-inflammatory, and antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are related thiazolidin-4-ones, this compound’s unique structure sets it apart. Similar compounds include :

  • Thiazolidinediones (TZDs) used in diabetes treatment.
  • Other pyrazole-based derivatives.

: Reference: Example reference

Properties

Molecular Formula

C25H25N3O2S3

Molecular Weight

495.7 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S3/c1-3-15-32-21-11-9-18(10-12-21)23-19(17-28(26-23)20-7-5-4-6-8-20)16-22-24(29)27(13-14-30-2)25(31)33-22/h4-12,16-17H,3,13-15H2,1-2H3/b22-16-

InChI Key

ILHIVWQJXWVTRH-JWGURIENSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

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